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Introduction
GPR110, also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is an orphan

adhesion GPCR that has been identified as a receptor for the endogenous ligand N-

docosahexaenoylethanolamine (synaptamide).[1][2][3] Activation of GPR110 is implicated in

various physiological processes, including neurogenesis, neurite outgrowth, and

synaptogenesis.[4] GPR110 is known to couple to multiple G protein signaling pathways,

including Gαs, which leads to the production of cyclic AMP (cAMP), and Gαq, which activates

the phospholipase C (PLC) pathway.[2][5][6][7] The activation of the Gαq pathway results in an

increase in intracellular calcium levels, which in turn activates the calcium-dependent

phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-

cells (NFAT), allowing its translocation into the nucleus to regulate gene expression.[8] This

application note provides a detailed protocol for assessing the Gαq-mediated activation of

GPR110 using a Nuclear Factor of Activated T-cells (NFAT) reporter assay.

Principle of the Assay
The NFAT reporter assay is a cell-based method used to quantify the activation of the Gαq

signaling pathway.[9][10] The assay utilizes a host cell line (e.g., HEK293) that is transiently or

stably transfected with two key components:
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An expression vector for the GPR110 receptor.

A reporter vector containing a reporter gene (e.g., firefly luciferase) under the transcriptional

control of an NFAT response element (NFAT-RE).

Upon activation of GPR110 by a ligand, the Gαq pathway is initiated, leading to the

translocation of NFAT to the nucleus.[8] In the nucleus, NFAT binds to the NFAT-RE in the

reporter vector, driving the expression of the luciferase gene. The resulting luciferase activity is

measured using a luminometer, and the light output is directly proportional to the level of

GPR110 activation.

Signaling Pathway
The following diagram illustrates the signaling cascade from GPR110 activation to the

expression of the reporter gene in the NFAT assay.
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Caption: GPR110-Gαq-NFAT signaling pathway.

Experimental Workflow
The following diagram provides a step-by-step overview of the experimental protocol.
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Caption: NFAT reporter assay workflow.
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Materials and Reagents
Reagent/Material Supplier Catalog No. (Example)

HEK293 Cells ATCC CRL-1573

DMEM, high glucose Gibco 11965092

Fetal Bovine Serum (FBS) Gibco 26140079

Penicillin-Streptomycin Gibco 15140122

Opti-MEM I Reduced Serum

Medium
Gibco 31985062

Lipofectamine 3000 Invitrogen L3000015

GPR110 Expression Plasmid (User-provided or commercial) -

NFAT-RE Luciferase Reporter Promega
E8481 (pGL4.30[luc2P/NFAT-

RE/Hygro])

96-well white, clear-bottom

assay plates
Corning 3610

ONE-Glo Luciferase Assay

System
Promega E6110

Synaptamide (or other test

compounds)
Cayman Chemical 10007929

Ionomycin (Positive Control) Sigma-Aldrich I3909

Experimental Protocol
This protocol is adapted for transient transfection in a 96-well format.

Day 1: Cell Seeding

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

at 37°C in a 5% CO₂ incubator.
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Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the

day of transfection.

Day 2: Transient Transfection

For each well of a 6-well plate, prepare the following DNA-lipid complexes in Opti-MEM:

DNA Mixture: Dilute 1.0 µg of the GPR110 expression plasmid and 1.0 µg of the NFAT-RE

luciferase reporter plasmid in 125 µL of Opti-MEM.

Lipid Mixture: Dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.

Add the DNA mixture to the lipid mixture, gently mix, and incubate for 15 minutes at room

temperature.

Add the 250 µL DNA-lipid complex to the cells in the 6-well plate.

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

Day 3: Cell Plating

Trypsinize the transfected cells and resuspend them in fresh culture medium.

Count the cells and adjust the density to 2 x 10⁵ cells/mL.

Plate 100 µL of the cell suspension (20,000 cells/well) into a 96-well white, clear-bottom

assay plate.

Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

Day 4: Compound Treatment and Luciferase Assay

Prepare serial dilutions of your test compounds (e.g., synaptamide) and controls in assay

medium (DMEM + 0.5% FBS).

Positive Control: Ionomycin (e.g., 1 µM final concentration).

Negative Control: Vehicle (e.g., 0.1% DMSO).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully remove the culture medium from the wells.

Add 100 µL of the compound dilutions or controls to the respective wells.

Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time

should be determined empirically.

Equilibrate the plate and the ONE-Glo Luciferase Assay Reagent to room temperature.

Add 100 µL of ONE-Glo reagent to each well.

Incubate for 10 minutes at room temperature, protected from light.

Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation
Data Normalization: If a co-transfected Renilla luciferase plasmid is used as an internal

control, normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

Fold Induction: Calculate the fold induction by dividing the average relative light units (RLU)

of the compound-treated wells by the average RLU of the vehicle-treated wells.

Dose-Response Curves: Plot the fold induction against the logarithm of the compound

concentration.

EC₅₀/IC₅₀ Determination: Fit the dose-response data to a four-parameter logistic equation to

determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Table 1: Example Agonist Dose-Response Data
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Compound
Concentration
(nM)

Mean RLU Std. Dev. Fold Induction

Vehicle 0 1,520 150 1.0

Synaptamide 1 2,890 250 1.9

Synaptamide 10 8,510 780 5.6

Synaptamide 100 25,840 2,100 17.0

Synaptamide 1000 45,600 3,900 30.0

Synaptamide 10000 46,500 4,200 30.6

Ionomycin 1000 60,800 5,500 40.0

Table 2: Summary of Agonist Potency

Compound EC₅₀ (nM)
Max Response (Fold
Induction)

Synaptamide 85.2 30.6

Compound X 120.5 25.8

Compound Y 45.7 35.2

Troubleshooting
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Issue Possible Cause Solution

Low Signal or Low Fold

Induction

- Low transfection efficiency-

Low GPR110 expression-

Inactive compound-

Suboptimal incubation time

- Optimize transfection

protocol- Verify GPR110

expression (e.g., by Western

blot)- Test a known agonist

(positive control)- Perform a

time-course experiment

High Background Signal

- "Leaky" promoter in the

reporter vector- High basal

activity of GPR110

- Use a reporter with a minimal

promoter- Reduce the amount

of GPR110 plasmid during

transfection

High Well-to-Well Variability
- Inconsistent cell seeding-

Pipetting errors

- Ensure a homogenous cell

suspension before plating- Use

a multichannel pipette and

reverse pipetting technique

Conclusion
The NFAT reporter assay is a robust and sensitive method for studying the Gαq-mediated

signaling of GPR110. This protocol provides a framework for researchers to investigate the

activation of GPR110 by its endogenous ligand or to screen for novel synthetic modulators. The

quantitative data generated from this assay can be instrumental in drug discovery and in further

elucidating the physiological roles of GPR110.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7060178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7060178/
https://www.researchgate.net/publication/339746154_Synaptamide_activates_the_adhesion_GPCR_GPR110_ADGRF1_through_GAIN_domain_binding
https://www.mdpi.com/1422-0067/22/7/3386
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9489763/
https://www.researchgate.net/figure/The-self-activated-GPR110-is-able-to-couple-Gq-Gs-Gi-G12-and-G13-a-A-schematic-cartoon_fig1_363697427
https://www.researchgate.net/figure/A-molecular-mechanism-of-GPR110-activation-a-Ligand-binding-to-the-GAIN-domain-of-the_fig2_339746154
https://www.researchgate.net/figure/Effects-of-Gq-signaling-on-NFAT-activation-A-NFAT-2-and-NFAT4-were-amplified-from-total_fig1_51174705
https://pmc.ncbi.nlm.nih.gov/articles/PMC3040460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3040460/
https://pdfs.semanticscholar.org/2c37/53ec2065dc4162915a9fcfebcc22bd487bca.pdf
https://www.benchchem.com/product/b15610004#protocol-for-assessing-gpr110-activation-with-nfat-reporter-assay
https://www.benchchem.com/product/b15610004#protocol-for-assessing-gpr110-activation-with-nfat-reporter-assay
https://www.benchchem.com/product/b15610004#protocol-for-assessing-gpr110-activation-with-nfat-reporter-assay
https://www.benchchem.com/product/b15610004#protocol-for-assessing-gpr110-activation-with-nfat-reporter-assay
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15610004?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

